molecular formula C27H20Br6O9 B8319306 Tris(3,5-dibromosalicyl)-tricarballvlate

Tris(3,5-dibromosalicyl)-tricarballvlate

Cat. No.: B8319306
M. Wt: 967.9 g/mol
InChI Key: WKLJLPLTAYCZGC-UHFFFAOYSA-N
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Description

Tris(3,5-dibromosalicyl)-tricarballylate (TDBTC) is a brominated aromatic ester derived from tricarballylic acid and 3,5-dibromosalicylic acid. Its molecular structure features three 3,5-dibromosalicyl groups esterified to a tricarballylate core, resulting in a high molecular weight (calculated via PSA: 78.9) and dense halogenation (six bromine atoms). Key physical properties include a density of 1.955 g/cm³, a boiling point of 798.7°C, and a flash point of 436.8°C . These characteristics suggest exceptional thermal stability and low volatility, making it suitable for high-temperature applications or as a stabilizing agent in polymers.

Properties

Molecular Formula

C27H20Br6O9

Molecular Weight

967.9 g/mol

IUPAC Name

tris[(3,5-dibromo-2-hydroxyphenyl)methyl] propane-1,2,3-tricarboxylate

InChI

InChI=1S/C27H20Br6O9/c28-16-1-13(24(36)19(31)6-16)9-40-22(34)4-12(27(39)42-11-15-3-18(30)8-21(33)26(15)38)5-23(35)41-10-14-2-17(29)7-20(32)25(14)37/h1-3,6-8,12,36-38H,4-5,9-11H2

InChI Key

WKLJLPLTAYCZGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1COC(=O)CC(CC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)C(=O)OCC3=C(C(=CC(=C3)Br)Br)O)O)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Bis(3,5-dibromosalicyl) Fumarate (DBBF)

DBBF, a dimeric analog of TDBTC, contains two 3,5-dibromosalicyl groups linked via a fumarate bridge. It is extensively studied for its ability to cross-link hemoglobin (Hb) at Lys-99β residues, enhancing the solubility of deoxyhemoglobin S by ~50% and stabilizing Hb tetramers . Unlike TDBTC, DBBF’s unsaturated fumarate moiety allows for covalent cross-linking, critical for modifying oxygen affinity (P50) in oxygen therapeutic development .

Property TDBTC DBBF
Molecular Formula C₃₀H₁₈Br₆O₁₂ C₂₀H₁₀Br₄O₈
Cross-linking Sites Tricarballylate (3-arm) Fumarate (2-arm)
Key Application Stabilizers, polymers Hemoglobin modification
Solubility Enhancement Not reported ~50% in deoxyhemoglobin S

Bis(3,5-dibromosalicyl) Succinate

This compound replaces DBBF’s fumarate with a succinate linker. Like DBBF, it increases Hb solubility but with marginally lower efficacy due to reduced conjugation effects . TDBTC’s tricarballylate core may offer multi-site binding, though its biological activity in hemoglobin systems remains unexplored.

Tribromsalan (3,4',5-Tribromosalicylanilide)

Tribromsalan, a non-ester brominated salicylanilide, shares TDBTC’s brominated aromatic rings but lacks ester linkages. It is used as an antimicrobial agent rather than a cross-linker. The absence of a polycarboxylate backbone limits its utility in protein stabilization but highlights the role of bromine in enhancing bioactivity across diverse applications .

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